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Introduction

Copper is an essential yet toxic trace element, and organisms have evolved sophisticated
systems to maintain copper homeostasis.[1][2][3] In bacteria like Escherichia coli, several
protein systems are responsible for managing copper levels, including the Cue and Cus
systems which handle copper efflux from the cytoplasm and periplasm, respectively.[1][2][4][5]
The cut gene family (cutA, -C, -E, -F) was initially proposed to be involved in copper tolerance,
although their precise roles remain under investigation.[1] CutE, in particular, has been
suggested to be a putative copper transporter or binding protein. To elucidate the specific
function of CutE in copper transport, a robust functional assay is required.

This document provides a detailed protocol for a whole-cell-based functional assay to
characterize the copper transport activity of the Cutk protein. The methodology is based on
expressing cutE in a copper-sensitive E. coli strain, followed by the quantification of intracellular
copper accumulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
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Principle of the Assay

The assay is designed to measure the ability of CutE to transport copper ions across the
bacterial cell membrane. To isolate the activity of CutE, a genetically engineered E. coli host
strain is used. This strain is rendered hypersensitive to copper by deleting its primary
chromosomal copper efflux systems, such as the Cu(l)-translocating P-type ATPase CopA and
the CusCFBA efflux pump.[1][2][3]

By expressing the cutk gene in this "clean background" strain, any significant change in
intracellular copper concentration upon exposure can be attributed to CutE's activity.
Comparing copper accumulation in the knockout strain with and without CutE expression
allows for the quantification of its transport function. ICP-MS provides a highly sensitive and
accurate method for measuring total intracellular copper content.[6][7][8]

Experimental Protocols
Protocol 1: Construction of a Copper-Sensitive E. coli
Host Strain

This protocol describes the creation of a suitable host strain by deleting the major copper efflux
genes copA and cusCFBA.

Materials:

E. coli K-12 strain (e.g., BW25113)

o Lambda Red recombination plasmids (e.g., pKD46)

 Antibiotic resistance cassettes flanked by FRT sites (e.g., from pKD3, pKD4)
e Primers for gene disruption (flanking copA and cus operon)

e Luria-Bertani (LB) agar and broth

o Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol)

e Arabinose and Glucose
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e FLP recombinase expression plasmid (e.g., pCP20)
Methodology:

o Prepare Electrocompetent Cells: Grow E. coli BW25113 containing pKD46 in SOB medium
with ampicillin and L-arabinose at 30°C to an OD600 of ~0.6 to induce Lambda Red
recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile
water and 10% glycerol.

» Generate Deletion Cassette: Use PCR to amplify an antibiotic resistance cassette (e.g.,
chloramphenicol resistance) with flanking regions homologous to the upstream and
downstream sequences of the target gene (copA or cusCFBA operon).

» Electroporation and Selection: Electroporate the purified PCR product into the prepared
electrocompetent cells. Plate the transformed cells on LB agar containing the appropriate
antibiotic (e.g., chloramphenicol) and incubate at 37°C to select for successful recombinants.

 Verify Deletion: Confirm the gene deletion by PCR using primers that flank the targeted gene
locus. The resulting PCR product size will differ between the wild-type and the mutant strain.

 Remove Resistance Cassette: Transform the confirmed mutant with the pCP20 plasmid
(which expresses FLP recombinase) and grow at 30°C. Induce FLP recombinase expression
by shifting the temperature to 42°C to excise the antibiotic resistance cassette, leaving
behind a small "scar" sequence.

e Cure Plasmids: Cure the cells of the pKD46 and pCP20 plasmids by growing at 37-42°C
without antibiotic selection.

e Sequential Deletion: Repeat steps 1-6 to delete the second target (e.g., the cusCFBA
operon) in the single-deletion background to create the final double-knockout host strain
(AcopAAcusCFBA).

Protocol 2: Whole-Cell Copper Accumulation Assay

This protocol details the core functional assay to measure copper transport mediated by CutE.

Materials:
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e AcopAAcusCFBAE. coli host strain

e Expression plasmid with cutE (e.g., pPBAD-CutE) and an empty vector control (e.g., pBAD)
o LB broth with appropriate antibiotics

e Inducer (e.g., L-arabinose)

e Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM EDTA, pH 7.4

o Digestion Acid: 70% Nitric Acid (trace metal grade)

o Copper solution: Sterile CuSOa4 stock solution

Methodology:

e Transform Host Strain: Transform the AcopAAcusCFBA strain with the pBAD-CutE
expression plasmid and the empty pBAD vector control.

e Overnight Culture: Inoculate 5 mL of LB broth (with appropriate antibiotic) with single
colonies of each strain (Host, Host+pBAD, Host+pBAD-CutE) and grow overnight at 37°C
with shaking.

e Subculture and Induction: Inoculate 50 mL of fresh LB broth with the overnight cultures to an
initial OD600 of 0.05. Grow at 37°C to an OD600 of ~0.5. Induce protein expression by
adding L-arabinose to a final concentration of 0.2% and incubate for an additional 2 hours.

o Copper Exposure: Add CuSOas to the induced cultures to a final concentration of 10 uM (or a
range of concentrations for dose-response experiments).

o Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw 10 mL
aliquots of the culture.

o Cell Harvesting and Washing: Immediately harvest the cells by centrifugation at 4,000 x g for
10 minutes at 4°C. To remove extracellularly bound copper, wash the cell pellet twice by
resuspending in 10 mL of ice-cold Wash Buffer containing EDTA, followed by centrifugation.
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o Sample Preparation for ICP-MS: After the final wash, resuspend the cell pellet in 1 mL of
deionized water. Determine the cell number or dry weight for normalization. Lyse the cells
and digest the organic material by adding 200 pL of 70% nitric acid and incubating at 80°C
for 1 hour.

e |ICP-MS Analysis: Dilute the digested samples to a final volume of 5 mL with deionized water.
Analyze the samples for copper content using an ICP-MS instrument calibrated with known
copper standards. The results should be normalized to the cell number or total protein
content.

Data Presentation

Quantitative data from the functional assay should be organized to facilitate clear comparisons
between control and experimental groups. The following table provides a template for
presenting results from a time-course copper accumulation experiment.

Table 1: Intracellular Copper Accumulation in E. coli Strains
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Intracellular Copper (ng Cu

Strain Time Point (min)
1 108 cells) = SD

Wild-Type (WT) 0 1.2+0.2
30 15+0.3
60 1.8+04
AcopAAcusCFBA 0 1.1+£0.2
30 58+0.7
60 10.2+1.1
AcopAAcusCFBA + Empty

0 1.3+0.3
Vector
30 6.1+0.8
60 105+13
AcopAAcusCFBA + CutE

0 1.2+0.2
Vector
30 154+15
60 25721

Note: Data presented are hypothetical and for illustrative purposes only. SD = Standard
Deviation.

Mandatory Visualization

Diagram 1: Proposed Role of CutE in Copper
Homeostasis
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Caption: Proposed model of CutE's role within bacterial copper homeostasis systems.

Diagram 2: Experimental Workflow for CutE Functional

Assay
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Caption: Workflow for the whole-cell copper accumulation assay to test Cutg function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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